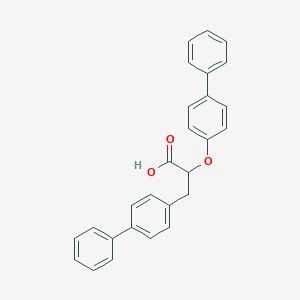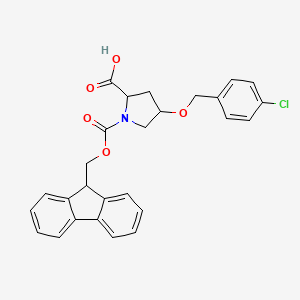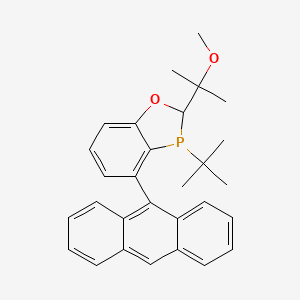
2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フェニルフェノキシ)-3-(4-フェニルフェニル)プロパン酸は、プロパン酸骨格に2つのフェニル基が結合した独特の構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-(4-フェニルフェノキシ)-3-(4-フェニルフェニル)プロパン酸の合成は、通常、4-フェニルフェノールと3-(4-フェニルフェニル)プロパン酸を特定の条件下で反応させることにより行われます。この反応は、フェニル基とプロパン酸骨格間のエーテル結合の形成を促進するために、強酸または塩基によって触媒されることが多いです。
工業的生産方法
この化合物の工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が関与することがあります。これには、連続フロー反応器や結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれることが多いです。
化学反応の分析
反応の種類
2-(4-フェニルフェノキシ)-3-(4-フェニルフェニル)プロパン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をアルコールまたはアルカンに変換することができます。
置換: フェニル基は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が、制御された条件下で使用されます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールまたはアルカンの形成。
置換: 置換されたフェニル誘導体の形成。
科学研究における用途
2-(4-フェニルフェノキシ)-3-(4-フェニルフェニル)プロパン酸は、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について研究されています。
産業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(4-フェニルフェノキシ)-3-(4-フェニルフェニル)プロパン酸の作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合してその活性を調節し、下流のシグナル伝達経路をトリガーすることができます。この相互作用は、酵素活性の阻害や細胞プロセスの変化など、さまざまな生物学的効果につながる可能性があります。
類似化合物の比較
類似化合物
- 2-(4-フェニルフェノキシ)酢酸
- 3-(4-フェニルフェニル)プロパン酸
- 4-フェニルフェノール
独自性
2-(4-フェニルフェノキシ)-3-(4-フェニルフェニル)プロパン酸は、プロパン酸骨格に結合した2つのフェニル基によりユニークで、独特の化学的および生物学的特性を付与します。この構造的特徴は、他の類似化合物との差別化を図り、その特定の用途や作用機序に貢献しています。
類似化合物との比較
Similar Compounds
- 2-(4-Phenylphenoxy)acetic acid
- 3-(4-Phenylphenyl)propanoic acid
- 4-Phenylphenol
Uniqueness
2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid is unique due to its dual phenyl groups attached to a propanoic acid backbone, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
特性
分子式 |
C27H22O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
2-(4-phenylphenoxy)-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29) |
InChIキー |
DGMLYRGMJHVKNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)




![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

